molecular formula C24H32N4O2 B2948872 N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1251688-06-8

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2948872
CAS No.: 1251688-06-8
M. Wt: 408.546
InChI Key: LHEXPVCUZMMHNT-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a cyclohexyl group at the carboxamide nitrogen and a 6-(4-ethylphenoxy)pyrimidin-4-yl moiety at the piperidine nitrogen.

Properties

IUPAC Name

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-2-18-8-10-21(11-9-18)30-23-16-22(25-17-26-23)28-14-12-19(13-15-28)24(29)27-20-6-4-3-5-7-20/h8-11,16-17,19-20H,2-7,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEXPVCUZMMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H28N4O2
  • Molecular Weight : 356.46 g/mol
  • Structure : The compound features a piperidine ring, a pyrimidine moiety, and an ethylphenoxy substituent, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound has shown affinity for various receptors, including those involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It inhibits specific enzymes that play roles in cellular proliferation and survival, particularly in cancer cells.
  • Modulation of Signaling Pathways : The compound may alter key signaling pathways that are crucial for tumor growth and metastasis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description
Antitumor ActivityExhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Neuroprotective PropertiesPotentially protects neuronal cells from apoptosis through modulation of survival pathways .
Antimicrobial ActivityShows inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Antitumor Activity in Cell Lines :
    • A study evaluated the compound's effect on the viability of cancer cell lines (e.g., HUH7 and U251). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong antiproliferative activity .
    • The LDH release assay confirmed necrotic cell death in treated cells, further supporting its potential as an anticancer agent .
  • Neuroprotection :
    • In a model of neurodegeneration, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. It demonstrated a dose-dependent protective effect, suggesting its utility in neurodegenerative diseases .
  • Antimicrobial Properties :
    • Preliminary screening against various bacterial strains revealed that the compound inhibited growth effectively at low concentrations, suggesting potential for development as an antibiotic .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound Name Pyrimidine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 6-(4-ethylphenoxy) Not provided Not provided Ethylphenoxy enhances lipophilicity
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)...* 6-(trifluoromethyl) C23H21F3N4O2 454.44 g/mol Trifluoromethyl improves metabolic stability
N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)... 6-(4-ethylphenoxy) C25H26F2N4O2 452.5 g/mol Difluorophenylmethyl increases polarity

*Synonym from .

Key Findings :

  • Trifluoromethyl vs. Ethylphenoxy: The trifluoromethyl group in the analog from enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation, whereas the ethylphenoxy group in the target compound may improve membrane permeability via hydrophobic interactions .
  • Ethylphenoxy Retention: The analog in retains the 6-(4-ethylphenoxy)pyrimidine moiety but substitutes the cyclohexyl group with a difluorophenylmethyl carboxamide.

Carboxamide Substituent Modifications

Compound Name Carboxamide Substituent Impact on Properties
Target Compound Cyclohexyl High lipophilicity; may influence CNS penetration
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)...* 4-phenoxyphenyl Aromatic ring enhances π-π stacking but reduces solubility
N-[(3,5-difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)... (3,5-difluorophenyl)methyl Fluorine atoms increase polarity and may reduce off-target binding

Key Findings :

  • Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound likely confers conformational flexibility and moderate lipophilicity, whereas aromatic substituents (e.g., 4-phenoxyphenyl) may enhance target binding but compromise solubility .

Research Implications and Gaps

  • Target Compound: No direct bioactivity data are available in the provided evidence. Its structural similarity to screening library compounds (e.g., ’s analog available at 3 mg) suggests exploratory use in kinase or GPCR assays.
  • Analogs : The trifluoromethyl-containing compound () is associated with identifiers like HTS024711 and AKOS025183145, indicating its use in high-throughput screening. The difluorophenylmethyl analog () is labeled M778-0725, typical of early-stage research chemicals.

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